

An In-depth Technical Guide to Benzothiazole, 2-(methylsulfonyl)-

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Compound of Interest

Compound Name: *Benzothiazole, 2-(methylsulfonyl)-*

CAS No.: *7144-49-2*

Cat. No.: *B1213235*

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For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of **Benzothiazole, 2-(methylsulfonyl)-**, a versatile heterocyclic compound with significant utility in medicinal chemistry and biochemical research. This document delves into the core chemical and physical characteristics of this reagent, offering detailed protocols for its synthesis and characterization. Furthermore, it explores the mechanistic underpinnings of its reactivity, particularly its role as a selective thiol-blocking agent, and highlights its diverse biological activities, including potential anticancer and antimicrobial properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing both theoretical insights and practical methodologies.

Introduction: The Benzothiazole Scaffold and the Significance of the 2-(Methylsulfonyl) Moiety

The benzothiazole core, a bicyclic heterocyclic system formed by the fusion of a benzene and a thiazole ring, is a privileged structure in medicinal chemistry.[1][2] This scaffold is present in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the benzothiazole nucleus stems from its ability to engage in various biological interactions and its amenability to chemical modification at several positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The introduction of a methylsulfonyl ($-\text{SO}_2\text{CH}_3$) group at the 2-position of the benzothiazole ring yields **Benzothiazole, 2-(methylsulfonyl)-** (also known as 2-(Methylsulfonyl)benzo[d]thiazole or MSBT). This substitution profoundly influences the compound's reactivity and biological profile. The potent electron-withdrawing nature of the methylsulfonyl group renders the C2-position of the benzothiazole ring highly electrophilic, making it susceptible to nucleophilic attack. This enhanced reactivity is the cornerstone of its primary application as a selective and efficient reagent for blocking protein thiols.[3][4]

This guide will provide a detailed exploration of the fundamental aspects of **Benzothiazole, 2-(methylsulfonyl)-**, from its synthesis and characterization to its reactivity and diverse applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key properties of **Benzothiazole, 2-(methylsulfonyl)-** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ NO ₂ S ₂	[5][6]
Molecular Weight	213.28 g/mol	[5][6]
CAS Number	7144-49-2	[5][6]
Appearance	Solid	
Melting Point	86-89 °C	
Boiling Point	370.3 ± 25.0 °C at 760 mmHg	
Purity	≥97% (commercially available)	
Storage Temperature	Room temperature	

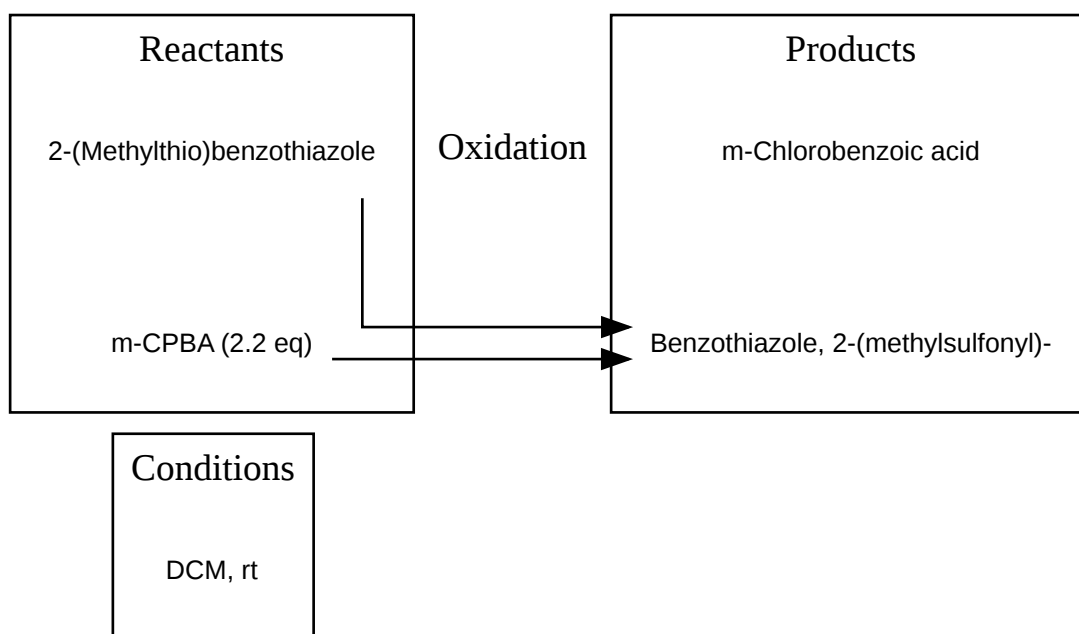
Synthesis and Characterization

The synthesis of **Benzothiazole, 2-(methylsulfonyl)-** is most commonly achieved through the oxidation of its precursor, 2-(methylthio)benzothiazole. This transformation is a robust and efficient method for installing the highly activated sulfonyl group.

Synthetic Protocol: Oxidation of 2-(Methylthio)benzothiazole

This protocol is adapted from established methods for the oxidation of sulfides to sulfones, utilizing meta-chloroperoxybenzoic acid (m-CPBA) as a potent and selective oxidizing agent.[7]

Reaction Scheme:



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A representative synthetic workflow for the oxidation of 2-(methylthio)benzothiazole.

Materials:

- 2-(Methylthio)benzothiazole
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate

- Hexanes

Procedure:

- In a round-bottom flask, dissolve 2-(methylthio)benzothiazole (1.0 eq) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add m-CPBA (approximately 2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **Benzothiazole, 2-(methylsulfonyl)-** as a solid.

Characterization

The structural integrity and purity of the synthesized **Benzothiazole, 2-(methylsulfonyl)-** should be confirmed using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzothiazole ring and a singlet for the methyl protons of the sulfonyl

group. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.5-8.5 ppm. The methyl protons should appear as a sharp singlet around δ 3.4 ppm.

- ^{13}C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The quaternary carbon at the 2-position, attached to the sulfonyl group, is expected to be significantly downfield. The aromatic carbons will resonate in the typical range of δ 120-155 ppm, and the methyl carbon of the sulfonyl group will appear further upfield.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Characteristic absorption bands are expected for:

- S=O stretching: Strong, asymmetric and symmetric stretching vibrations for the sulfonyl group, typically in the regions of $1350\text{-}1300\text{ cm}^{-1}$ and $1160\text{-}1120\text{ cm}^{-1}$.
- C=N stretching: A characteristic absorption for the thiazole ring around $1600\text{-}1500\text{ cm}^{-1}$.
- Aromatic C-H stretching: Signals above 3000 cm^{-1} .
- Aromatic C=C stretching: Bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.

3.2.3. Mass Spectrometry (MS)

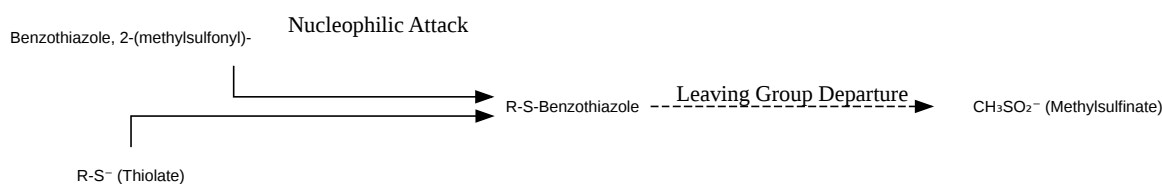
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at m/z 213. Fragmentation patterns may involve the loss of SO_2CH_3 , SO_2 , and other characteristic fragments of the benzothiazole ring system.

Reactivity and Mechanism of Action

The primary utility of **Benzothiazole, 2-(methylsulfonyl)-** lies in its high reactivity and selectivity towards thiol groups, particularly the cysteine residues in proteins.[3][4] This reactivity is a consequence of the excellent leaving group ability of the methylsulfinic anion, facilitated by the electron-withdrawing nature of the benzothiazole ring.

Selective Thiol Blocking

Benzothiazole, 2-(methylsulfonyl)- reacts with thiols via a nucleophilic aromatic substitution (S_NAr) mechanism.[8] The lone pair of electrons on the sulfur atom of a deprotonated thiol (thiolate) attacks the electrophilic C2-carbon of the benzothiazole ring, leading to the displacement of the methylsulfinato leaving group and the formation of a stable thioether linkage.



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Mechanism of thiol blocking by **Benzothiazole, 2-(methylsulfonyl)-**.

This reaction proceeds rapidly under mild, biologically relevant conditions (e.g., neutral pH and aqueous solutions), a significant advantage for its use in proteomics and chemical biology.[3] Importantly, **Benzothiazole, 2-(methylsulfonyl)-** exhibits high selectivity for thiols over other nucleophilic functional groups found in proteins, such as amines and alcohols, which require much harsher conditions to react.[4]

Applications in Chemical Biology

The selective thiol-blocking ability of **Benzothiazole, 2-(methylsulfonyl)-** makes it a valuable tool for:

- Proteomics: Identifying and quantifying cysteine-containing proteins in complex biological samples.
- Enzyme Inhibition: Targeting and irreversibly inhibiting enzymes that rely on a catalytic cysteine residue.

- Drug Development: Serving as a warhead for covalent inhibitors that target specific cysteine residues in disease-related proteins.

Biological Activities

Beyond its utility as a chemical probe, the benzothiazole scaffold and its derivatives, including **Benzothiazole, 2-(methylsulfonyl)-**, have been investigated for a range of biological activities.

- Anticancer Activity: Numerous studies have reported the cytotoxic effects of benzothiazole derivatives against various cancer cell lines.[9] The mechanism of action is often multifaceted, potentially involving the inhibition of key enzymes or the induction of apoptosis.
- Antimicrobial Activity: Benzothiazole compounds have demonstrated activity against a spectrum of bacteria and fungi.[9] This has been attributed to their ability to inhibit essential microbial enzymes, such as dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in bacteria.[9]
- Other Activities: The benzothiazole nucleus has also been associated with anticonvulsant, antifungal, and falcipain inhibitory properties.[9]

Safety and Handling

Benzothiazole, 2-(methylsulfonyl)- is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements:[5][6]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:[5][6]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

Benzothiazole, 2-(methylsulfonyl)- is a valuable and versatile compound with a unique combination of reactivity and selectivity that makes it an indispensable tool in modern chemical biology and drug discovery. Its ability to selectively and efficiently block protein thiols under mild conditions has cemented its role in proteomics and the development of covalent inhibitors. Furthermore, the inherent biological activities of the benzothiazole scaffold suggest that this compound and its derivatives will continue to be a fertile ground for the discovery of new therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and applications, with the aim of facilitating its effective use in the scientific community.

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